

Spectroscopic and Synthetic Profile of (Acetylamino)(2-thienyl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (Acetylamino)(2-thienyl)acetic acid

Cat. No.: B2727390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for **(Acetylamino)(2-thienyl)acetic acid**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related precursors and derivatives to offer a broader context for researchers.

Spectroscopic Data

Detailed experimental spectroscopic data for **(Acetylamino)(2-thienyl)acetic acid** is not readily available in the public domain. Computational data from databases such as PubChem offers theoretical predictions for its properties. For practical laboratory work, spectroscopic analysis of a synthesized sample is essential for structural confirmation. The expected spectroscopic characteristics are outlined below based on the analysis of its structural analogue, 2-thiopheneacetic acid, and general principles of spectroscopy.

Table 1: Predicted Spectroscopic Data for **(Acetylamino)(2-thienyl)acetic acid**

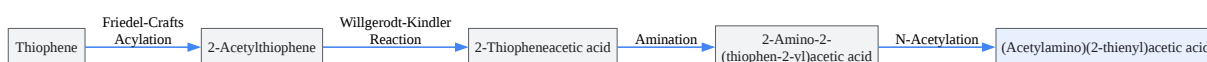
Spectroscopic Technique	Predicted Peaks/Signals
^1H NMR	Signals corresponding to the thiophene ring protons, the methine proton adjacent to the nitrogen, the acetyl methyl protons, the amine proton, and the carboxylic acid proton.
^{13}C NMR	Resonances for the thiophene ring carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, and the acetyl methyl carbon.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (carboxylic acid), N-H stretching (amide), C=O stretching (carboxylic acid and amide), and C-S stretching (thiophene).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound ($\text{C}_8\text{H}_9\text{NO}_3\text{S}$, 199.23 g/mol).

Experimental Protocols

A definitive, published experimental protocol for the synthesis of **(Acetylamino)(2-thienyl)acetic acid** with complete characterization is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions.

Conceptual Synthetic Workflow

A potential synthetic pathway for **(Acetylamino)(2-thienyl)acetic acid** could involve the N-acetylation of the corresponding amino acid, 2-amino-2-(thiophen-2-yl)acetic acid. This precursor can be synthesized from 2-thiopheneacetic acid.



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Caption: Conceptual synthetic workflow for **(Acetylamino)(2-thienyl)acetic acid**.

General Experimental Steps:

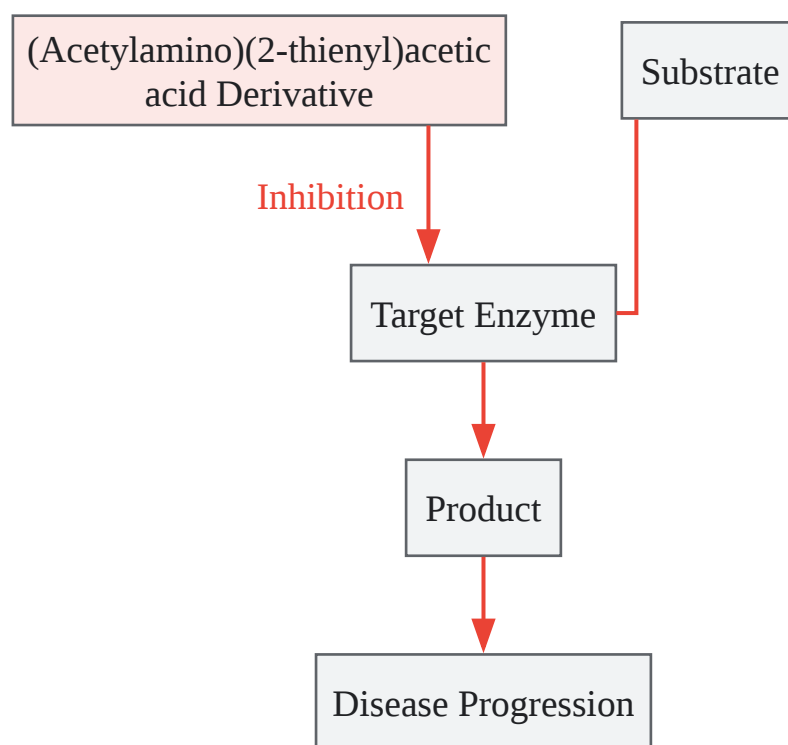
- **Synthesis of 2-Thiopheneacetic Acid:** A common method for the synthesis of 2-thiopheneacetic acid involves the Willgerodt-Kindler reaction of 2-acetylthiophene. In this reaction, 2-acetylthiophene is heated with sulfur and a high-boiling point amine, such as morpholine, followed by hydrolysis to yield the desired carboxylic acid.
- **Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid:** The amination of 2-thiopheneacetic acid can be achieved through various methods, such as the Strecker synthesis starting from 2-thiophenecarboxaldehyde or by α -halogenation of 2-thiopheneacetic acid followed by nucleophilic substitution with an ammonia source.
- **N-Acetylation:** The final step would involve the N-acetylation of 2-amino-2-(thiophen-2-yl)acetic acid using acetic anhydride or acetyl chloride in a suitable solvent and under appropriate reaction conditions to yield **(Acetylamino)(2-thienyl)acetic acid**.

Potential Biological Significance

While the specific biological activity of **(Acetylamino)(2-thienyl)acetic acid** is not well-documented, derivatives of 2-thiopheneacetic acid have been investigated for various pharmacological activities. For instance, some heterocyclic amides derived from 2-thiopheneacetic acid have shown antimicrobial properties. This suggests that **(Acetylamino)(2-thienyl)acetic acid** could be a scaffold for the development of new therapeutic agents.

Hypothesized Mechanism of Action Workflow

Given the structural similarities to other biologically active molecules, a hypothetical mechanism of action for a drug candidate based on this scaffold could involve the inhibition of a key enzyme in a pathological pathway.



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Caption: Hypothesized enzyme inhibition mechanism.

Conclusion

This technical guide summarizes the currently available information on **(Acetylamino)(2-thienyl)acetic acid**. The lack of comprehensive experimental data highlights an opportunity for further research to synthesize and characterize this compound fully. Such studies would be invaluable for exploring its potential applications in drug discovery and development, particularly in the context of antimicrobial or other therapeutic areas where thiophene-containing compounds have shown promise. The provided conceptual frameworks for its synthesis and potential mechanism of action can serve as a foundation for future investigations in this area.

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